6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Description
Significance of Fluorine in Organic and Medicinal Chemistry Research
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a range of properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom, being small and the most electronegative element, can profoundly influence the pharmacological profile of a compound. tandfonline.comsoci.org Its van der Waals radius (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å), allowing for its substitution with minimal steric alteration. tandfonline.comacs.org
Key benefits of incorporating fluorine include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comnumberanalytics.comnih.gov This can block metabolically vulnerable sites, prolonging the drug's duration of action and reducing the formation of toxic metabolites. numberanalytics.comnih.gov
Binding Affinity: Fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups, which can lead to enhanced binding interactions with target proteins. researchgate.netbenthamscience.com The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions. acs.orgbenthamscience.com
Physicochemical Properties: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. tandfonline.comnih.govresearchgate.net This modulation of lipophilicity is a critical parameter in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Conformational Control: The strong dipole of the C-F bond can influence the preferred conformation of a molecule, which can be strategically utilized to favor a bioactive shape. acs.org
Furthermore, the radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool crucial for studying biochemical processes and drug-target engagement in vivo. nih.govacs.orgbenthamscience.com The prevalence of fluorine is evident in the fact that approximately 20% of all pharmaceuticals contain this element. soci.org
The Tetrahydronaphthalene Scaffold in Drug Discovery and Development
The 1,2,3,4-tetrahydronaphthalene (B1681288), or tetralin, ring system is a prominent structural motif found in numerous biologically active compounds and clinically used drugs. nih.govmdpi.com This scaffold, a partially hydrogenated derivative of naphthalene (B1677914), provides a unique three-dimensional structure that can effectively mimic peptide backbones, particularly α-helices. nih.govwikipedia.org
The significance of the tetralin scaffold stems from several key attributes:
Structural Rigidity and Conformational Definition: The fused ring system imparts a degree of conformational constraint, which can be advantageous for presenting functional groups in a well-defined spatial arrangement for optimal interaction with biological targets. nih.gov
Versatile Substitution Patterns: The tetralin core allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacological activity and physicochemical properties. nih.govmdpi.com This has led to the development of diverse derivatives with a wide range of biological activities.
Broad Biological Activity: Tetralin derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antibacterial, anti-HIV, antidepressant, and anti-inflammatory activities. mdpi.comgoogle.comdoaj.org For instance, the tetralin ring is a core component of anthracycline antibiotics like doxorubicin (B1662922) and anticancer drugs derived from podophyllotoxin. nih.gov
Drug-like Properties: The scaffold itself possesses favorable physicochemical properties, and its derivatives can often be designed to adhere to established guidelines for drug-likeness, such as Lipinski's Rule of 5. ijpsjournal.com
The tetralin framework serves as a privileged scaffold in medicinal chemistry, providing a robust platform for the design and development of novel therapeutic agents. nih.govijpsjournal.com
Research Rationale for Investigating 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol and its Derivatives
The investigation into this compound is driven by the strategic combination of the beneficial properties of both the fluorine atom and the tetralin scaffold. While specific research on this exact molecule is not extensively detailed in publicly available literature, the rationale can be inferred from the established principles of medicinal chemistry.
The primary motivations for synthesizing and studying this compound and its derivatives likely include:
Synergistic Enhancement of Biological Activity: The core hypothesis is that the fluorination of the tetralin scaffold can lead to compounds with improved pharmacological profiles compared to their non-fluorinated counterparts. The fluorine at the 6-position on the aromatic ring can alter the electron distribution of the entire system, potentially influencing the binding affinity of the molecule to its target. tandfonline.combenthamscience.com
Improved Metabolic Stability: A key rationale is to block a potential site of aromatic hydroxylation, a common metabolic pathway for compounds containing a phenyl ring. tandfonline.comnih.gov By placing a metabolically robust fluorine atom at the 6-position, researchers can enhance the compound's resistance to enzymatic degradation, potentially leading to improved bioavailability and a longer half-life.
Modulation of CNS Penetration: For potential applications targeting the central nervous system, the introduction of fluorine can increase lipophilicity, which may facilitate crossing the blood-brain barrier. researchgate.netacs.org
Development of Novel Therapeutic Agents: Derivatives of this compound could be synthesized to explore a range of therapeutic areas where tetralin derivatives have already shown promise, such as in oncology or neuroscience. nih.govmdpi.com The hydroxyl group at the 2-position provides a convenient handle for further chemical modification to generate a library of related compounds for structure-activity relationship (SAR) studies. nih.gov
Probes for Biological Systems: The fluorinated compound could serve as a valuable tool for chemical biology. For example, the synthesis of its ¹⁸F-labeled isotopologue would yield a potential PET imaging agent to study the distribution and target engagement of this class of molecules in living systems. nih.govacs.org
In essence, this compound represents a logical convergence of two validated strategies in drug design. It serves as a foundational structure for exploring how the strategic placement of fluorine can optimize the therapeutic potential of the privileged tetralin scaffold.
Structure
2D Structure
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBGKSOCINJFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599298 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85072-31-7 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Fluoro 1,2,3,4 Tetrahydronaphthalen 2 Ol and Analogues
Strategies for Fluorination in Tetralin Derivatives
The strategic incorporation of fluorine atoms into the tetralin scaffold is a key objective in the design of novel therapeutics. nih.gov Fluorination can alter properties such as lipophilicity, metabolic stability, and binding affinity without significant steric changes. nih.govd-nb.info
Introduction of Fluorine Atom at Specific Positions
Achieving regioselectivity in the fluorination of tetralin systems is critical. One common strategy involves the electrophilic fluorination of tetralone derivatives, which are precursors to the target tetralols. The reaction of enol esters or enol ethers of tetralones with electrophilic fluorinating agents, such as Selectfluor, provides a route to the corresponding α-fluoroketones under mild conditions. researchgate.net This methodology is frequently employed in the synthesis of medicinally important molecules, including fluorinated steroids. researchgate.net
Broader strategies for C–H fluorination can also be applied. cas.cn These include methods using photocatalysts like xanthones in the presence of Selectfluor and visible light, which can enable the monofluorination of benzylic C–H bonds. cas.cn The regioselectivity in such reactions is influenced by polar and steric effects, as well as the inherent C-H bond dissociation energies. cas.cn The ability to introduce a fluorine atom at a specific carbon, as seen in the shift of antimetabolic activity when fluorine is added at the C3 position of 3-deazauridine, underscores the importance of precise synthetic control. nih.gov
Difluorinative Ring Expansion in Synthesis of Fluorinated Tetralins
A novel and powerful strategy for creating fluorinated tetralins involves a difluorinative ring expansion of fluorinated methyleneindanes. nih.govd-nb.info This method utilizes an I(I)/I(III) catalysis-based platform to transform a five-membered ring into a six-membered tetralin scaffold, concurrently introducing two fluorine atoms. nih.gov In this process, fluorinated methyleneindanes serve as precursors and undergo an efficient ring expansion when treated with p-TolIF2, which is generated in situ. d-nb.infobohrium.com
This transformation has been demonstrated with over 20 examples, achieving yields of up to >95%. d-nb.infobohrium.comnih.gov A key feature of this reaction is the isosteric replacement of a [CH₂–CH₂] unit with a non-symmetric [CF₂–CHF] group. nih.gov This substitution removes the conformational degeneracy found in the parent tetralin system, leading to a predictable half-chair conformation. bohrium.comnih.gov X-ray analysis has confirmed that the C-H bond of the new CHF group preferentially occupies a pseudo-axial orientation, a preference driven by stabilizing hyperconjugative interactions (σC−H→σC−F*). nih.govnih.gov
Optimization of the reaction conditions found that the ratio of amine to hydrogen fluoride (B91410) (HF) and the choice of solvent were critical for high efficiency. nih.govd-nb.info
Table 1: Optimization of Difluorinative Ring Expansion
| Entry | Amine:HF Ratio | Solvent | Yield (%) |
| 1 | 1:3 | DCE | 7 |
| 2 | 1:4.5 | DCE | 61 |
| 3 | 1:6 | DCE | 47 |
| 4 | 1:4.5 | MeCN | 55 |
| 5 | 1:4.5 | DCE | 74 |
| 6 | 1:4.5 | Toluene | 33 |
This table presents data on the optimization of the difluorinative ring expansion reaction, showing the effect of the amine:HF ratio and solvent on the yield of the fluorinated tetralin product. Data sourced from nih.govd-nb.info.
Asymmetric Synthesis Approaches for Enantiopure Tetralols
Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction that preferentially forms one specific enantiomer or diastereomer. wikipedia.org This is particularly important in pharmaceutical development, as different enantiomers of a chiral drug often exhibit different biological activities and toxicities. youtube.com For chiral alcohols like 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, biocatalytic methods offer a green and highly efficient route to obtaining enantiopure forms. nih.gov
Biocatalytic Asymmetric Reduction of Ketone Precursors
The asymmetric reduction of prochiral ketones is a cornerstone transformation in organic synthesis for producing valuable chiral alcohols. researchgate.net Biocatalysis, using either isolated enzymes or whole microbial cells, has emerged as a superior method due to its high chemo-, regio-, and enantioselectivity, often under mild reaction conditions. nih.govresearchgate.net Whole-cell biotransformations are particularly advantageous as they circumvent the need for expensive enzyme purification and provide an endogenous system for cofactor regeneration. mdpi.com
A prominent enzyme used for the enantioselective reduction of ketones is acetophenone (B1666503) reductase from the fungus Geotrichum candidum (GcAPRD). researchgate.netnih.gov This alcohol dehydrogenase (ADH) is known to reduce a wide variety of ketones to their corresponding (S)-alcohols with excellent enantioselectivity. nih.gov GcAPRD has been successfully used to reduce challenging substrates, including aliphatic ketones and cyclic ketones like 2-tetralone (B1666913) and its substituted analogues. researchgate.netrcsb.org
Research has shown that immobilizing GcAPRD as an organic-inorganic nanocrystal can significantly improve its stability and recyclability, making it more suitable for industrial applications. nih.gov The immobilized enzyme demonstrated high yields and excellent enantiomeric excess (ee) for a broad range of ketones. nih.gov
Table 2: Asymmetric Reduction of Various Ketones by GcAPRD Nanocrystal
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | (S)-1-Phenylethanol | >99 | >99 (S) |
| 2-Butanone | (S)-2-Butanol | >99 | 94 (S) |
| 2-Pentanone | (S)-2-Pentanol | >99 | >99 (S) |
| 3-Hexanone | (S)-3-Hexanol | >99 | >99 (S) |
| 3',4'-Dichloroacetophenone | (S)-1-(3',4'-Dichlorophenyl)ethanol | >99 | >99 (S) |
This table shows the versatility and high enantioselectivity of Geotrichum candidum acetophenone reductase (GcAPRD) nanocrystals in the asymmetric reduction of various ketone substrates. Data sourced from nih.govrcsb.org.
Structural studies have provided insight into the enzyme's high selectivity. A key amino acid residue, Trp288, lines a small binding pocket and is thought to play a crucial role in forming a C-H⋯π interaction that orients the substrate for a pro-S reduction, leading to the formation of (S)-alcohols. rcsb.org
The use of whole microbial cells for biotransformations offers a practical and cost-effective alternative to using isolated enzymes. mdpi.com A variety of fungal strains are known to asymmetrically reduce ketones to prepare single enantiomers of chiral alcohols. researchgate.net The fungus Geotrichum candidum itself, the source of the GcAPRD enzyme, is a prime example of a microorganism with broad applications in the organic synthesis of chiral compounds. researchgate.netresearchgate.net
The process involves incubating the ketone precursor with a culture of the selected microorganism. The organism's native enzymes, particularly reductases, perform the desired chemical transformation. This approach leverages the cell's natural machinery for regenerating necessary cofactors like NAD(P)H, which is a significant advantage over many enzymatic processes that require the external addition of these expensive molecules. mdpi.com While the specific use of fungal strains for the direct production of this compound is a subject of ongoing research, the established ability of fungi to reduce tetralone analogues makes them highly promising candidates for this transformation. researchgate.netresearchgate.net
Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR)
The asymmetric transfer hydrogenation (ATH) of prochiral ketones, combined with dynamic kinetic resolution (DKR), represents a powerful and efficient method for synthesizing chiral alcohols like this compound from its ketone precursor, 6-fluoro-2-tetralone. This one-pot strategy combines the racemization of the starting ketone with a rapid, enantioselective reduction, allowing for theoretical yields of a single enantiomer up to 100%. nih.govprinceton.edu
Ruthenium(II) and Iridium(III) complexes are prominent catalysts for this transformation. Noyori-Ikariya type Ru(II) complexes, in conjunction with a hydrogen source like sodium formate, have been successfully used for the one-pot reduction of both C=C and C=O bonds in tetralone derivatives, achieving high diastereomeric and enantiomeric ratios (up to 99:1). acs.org More recently, an Iridium(III) complex has been utilized in a tandem strategy involving α-alkylation via hydrogen borrowing, followed by an ammonium (B1175870) formate-mediated ATH/DKR of the resulting tetralone intermediate. nih.gov This approach provides access to various alkylated tetralols with high enantiomeric purity. nih.gov The success of DKR is often dependent on the careful selection of a base, which is crucial for the in-situ racemization of the ketone precursor. princeton.edu
Table 1: Examples of ATH/DKR for Tetralone Derivatives
| Catalyst Type | Substrate Type | Hydrogen Source | Key Findings | Reference |
|---|---|---|---|---|
| Noyori–Ikariya Ru(II) Complexes | 2-Arylidene-1-tetralones | HCO₂Na | One-pot reduction of C=C and C=O bonds; dr and er up to 99:1. | acs.org |
| Iridium(III) Complex | α-Tetralone | Ammonium formate | Tandem α-alkylation and ATH/DKR to produce enantiomerically enriched tetrahydronaphthalen-1-ols. | nih.gov |
Chiral Resolution Techniques
Chiral resolution provides an alternative pathway to obtaining enantiomerically pure this compound from its racemic mixture. This can be achieved through enzymatic or chemical methods.
Enzymatic Kinetic Resolution (EKR) utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozyme 435), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase have demonstrated high selectivity in resolving aromatic alcohols and their derivatives. nih.gov The choice of acyl donor (e.g., vinyl acetate (B1210297), acetic anhydride) and solvent can significantly impact the reaction's efficiency and enantioselectivity (E value). nih.gov For example, Novozyme 435 showed outstanding selectivity (E > 3000) for resolving a butyrate (B1204436) derivative of a related aromatic alcohol. nih.gov
Chemical Resolution involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. For amine-containing analogs like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) has been used to form diastereomeric salts, which can then be separated. nih.gov A similar principle could be applied to the target alcohol by first converting it to a suitable derivative.
Table 2: Chiral Resolution Approaches for Tetralin Scaffolds and Analogues
| Method | Technique | Resolving Agent/Enzyme | Key Findings | Reference |
|---|---|---|---|---|
| Enzymatic | Kinetic Resolution (Hydrolysis/Transesterification) | Novozyme 435, P. cepacia lipase (PCL) | High E-values (>200) achieved for resolving aromatic Morita-Baylis-Hillman derivatives. | nih.gov |
| Enzymatic | Biotransformation | Chaetomium sp. KCh 6651 | Non-selective reduction of β-tetralone followed by selective oxidation of the (R)-alcohol yields pure (S)-(-)-1,2,3,4-tetrahydro-2-naftol. | nih.gov |
General Synthetic Routes to Tetrahydronaphthalen-2-ol Scaffold
Epoxide Ring Opening Reactions
The synthesis of the tetrahydronaphthalen-2-ol core can be achieved through the ring-opening of a corresponding epoxide precursor. Epoxides are highly reactive due to their significant ring strain, allowing them to be opened by a wide range of nucleophiles under either acidic or basic conditions. chemistrysteps.comwikipedia.org The reaction typically proceeds via an SN2 mechanism, resulting in an anti-periplanar arrangement of the incoming nucleophile and the newly formed hydroxyl group. pressbooks.publibretexts.org
For the synthesis of this compound, a key intermediate would be 6-fluoro-1,2-epoxy-1,2,3,4-tetrahydronaphthalene. Nucleophilic attack by a hydride reagent (e.g., from LiAlH₄) would occur at the less sterically hindered carbon, opening the ring to yield the desired alcohol. chemistrysteps.compressbooks.pub In a more advanced application, a MgBr₂-catalyzed Friedel-Crafts epoxide cycloalkylation has been used as a key step to construct a tetrasubstituted tetrahydronaphthalene scaffold, demonstrating the utility of epoxides in forming the cyclic system itself. nih.gov
Reduction of Ketone Precursors
The most direct route to this compound is the reduction of the corresponding ketone, 6-fluoro-2-tetralone. chemimpex.com This transformation can be accomplished using standard chemical reducing agents or through biocatalysis for stereocontrol.
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone to the racemic alcohol.
Biocatalytic Reduction: For asymmetric synthesis, whole-cell biocatalysts or isolated enzymes offer a green and highly selective alternative. nih.gov Numerous fungal strains have been screened for the reduction of tetralones. For instance, transformations of β-tetralone using Chaetomium sp. KCh 6651 can yield enantiomerically pure (S)-(-)-1,2,3,4-tetrahydro-2-naftol. nih.gov Other strains, like Absidia cylindrospora, initially produce the (S)-alcohol, but over time, competing enzyme activity can lead to the formation of the (R)-enantiomer. nih.gov Furthermore, engineered carbonyl reductases have been developed and optimized through site-directed mutagenesis to enhance activity and stereoselectivity towards substituted tetralones, achieving high enantiomeric excess (e.g., 98.8% ee for 7-fluoro-α-tetralone). researchgate.net
Table 3: Biocatalytic Reduction of Tetralone Precursors
| Biocatalyst | Substrate | Product Enantiomer | Key Findings | Reference |
|---|---|---|---|---|
| Absidia cylindrospora | β-Tetralone | (S) then (R) | Enantiomeric purity depends on reaction time; (S)-enantiomer predominates early, while the (R)-enantiomer (85% ee) is isolated after longer reaction times. | nih.gov |
| Chaetomium sp. KCh 6651 | β-Tetralone | (S) | Produces enantiomerically pure (S)-alcohol at 98% ketone conversion. | nih.gov |
Controllable Synthesis from Aryl-Substituted Propargylic Alcohols
Advanced gold-catalyzed cyclization reactions provide a modern and powerful method for constructing tetrahydronaphthalene frameworks from acyclic precursors. nih.gov This strategy often involves the intramolecular reaction of aryl-substituted propargylic alcohols. sci-hub.se
In these reactions, a gold(I) catalyst activates the alkyne moiety of the propargylic alcohol, rendering it susceptible to intramolecular nucleophilic attack by the tethered aryl group. nih.govsci-hub.se This initiates a cascade of events, potentially including cyclization and rearrangements, that ultimately lead to the formation of the polycyclic tetrahydronaphthalene system. amanote.comjst.go.jp The reaction conditions are typically mild, and the method shows good tolerance for various functional groups. nih.gov The specific substitution pattern on the aryl ring and the alkyne determines the final structure, allowing for a controllable synthesis of diverse tetralin derivatives. amanote.comorganic-chemistry.org
Derivatization Strategies for Structural Modification
The this compound scaffold serves as a versatile platform for further structural modification, primarily through reactions involving its hydroxyl group. nih.govnih.gov These derivatization strategies are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
Common derivatization reactions include:
Esterification: The hydroxyl group can be readily converted to an ester via reaction with acyl chlorides, anhydrides, or carboxylic acids. This approach has been used to create acetate and butyrate derivatives to probe the substrate specificity of resolving enzymes. nih.gov
O-Alkylation: Reaction with alkyl halides under basic conditions yields ether derivatives. This strategy has been employed in the synthesis of α-helix proteomimetics, where side-chain equivalents are attached to the oxygen atoms of the tetrahydronaphthalene scaffold. nih.gov
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, 6-fluoro-2-tetralone, using standard oxidizing agents. This reversible reaction is sometimes observed in biocatalytic processes. nih.gov
These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of biological activity. nih.gov
Chemical Reactivity and Reaction Mechanisms of Fluoro Tetrahydronaphthalenols
Mechanistic Investigations of Fluorination Reactions
The synthesis of fluorinated tetralone derivatives, which are precursors to 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, often involves electrophilic fluorination. One common method utilizes Selectfluor as the fluorinating agent. The reaction of enol esters of tetralone with Selectfluor proceeds under mild conditions to yield the corresponding α-fluoroketones. Mechanistic studies suggest that the reaction likely proceeds through a polar two-electron process. researchgate.net
In the context of radiolabeling for positron emission tomography (PET), the synthesis of compounds like 6-[¹⁸F]Fluoro-L-DOPA (6-[¹⁸F]FDOPA) provides insights into fluorination mechanisms on similar aromatic rings. d-nb.info For these syntheses, nucleophilic aromatic substitution is a key step. Often, a diaryliodonium salt precursor is used, where the electron-rich aryl group directs the regioselective ¹⁸F-fluorination via ligand exchange, followed by thermal decomposition. d-nb.info Another approach involves transition-metal-mediated aromatic ¹⁸F-fluorination, for instance, using nickel, which facilitates nucleophilic substitution via an oxidative fluorination pathway. d-nb.info
A plausible reaction mechanism for the fluorination of alkenes with Selectfluor in the presence of an iodide source, which could be relevant for certain synthetic routes, involves the initial oxidation of the iodide anion by Selectfluor to generate an iodine radical. This radical then adds to the double bond to form an alkyl radical intermediate, which is subsequently fluorinated by Selectfluor to give the final product. researchgate.net
Stereochemical Outcomes and Control in Synthetic Transformations
The stereochemistry of the hydroxyl group at the C-2 position of this compound is a critical aspect of its synthesis, often determined during the reduction of the corresponding ketone, 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-one. Control over the stereochemical outcome can be achieved through various methods, including the use of enzymes.
Ketoreductases (KREDs) have demonstrated high efficiency in the stereoselective synthesis of α-fluoro-β-hydroxy esters from their corresponding racemic α-fluoro-β-keto esters via dynamic reductive kinetic resolution (DYRKR). alaska.edu This enzymatic approach can provide access to either syn or anti diastereomers with high diastereomeric and enantiomeric excess. For instance, specific KREDs can selectively produce either the (2S, 3S) anti isomer or the (2S, 3R) syn isomer. alaska.edu The absolute stereochemistry of the resulting products can be determined using techniques like Mosher ester analysis in conjunction with ¹⁹F NMR spectroscopy. alaska.edu
Another powerful method for achieving stereocontrol is through microbial reduction. For example, the stereoselective microbial reduction of a racemic tetralone can selectively reduce one enantiomer, leaving the other unreacted. google.com This kinetic resolution allows for the isolation of the desired enantiomerically enriched tetralone, which can then be reduced to the corresponding alcohol with a defined stereochemistry.
The principles of stereocontrol are also evident in the diastereoselective synthesis of more complex fluorinated molecules, such as 2,3,4,5,6-pentafluoroheptanes. In these syntheses, sequential fluorination reactions, including epoxide ring-opening with hydrogen fluoride-triethylamine (HF.NEt₃) and dehydroxyfluorination with reagents like Deoxo-Fluor, proceed with high stereospecificity. nih.gov
Ring System Modifications and Expansion Reactions
The tetralin ring system of fluorinated derivatives can undergo significant modifications, including ring expansion reactions. A notable example is the difluorinative ring expansion of fluorinated methyleneindanes to generate trifluorinated tetralins. nih.govbohrium.comnih.gov This transformation is catalyzed by a main group species, p-TolIF₂, generated in situ. bohrium.com
This ring expansion strategy allows for the isosteric replacement of a [CH₂-CH₂] motif with a [CF₂-CHF] group, which introduces conformational constraints. nih.gov X-ray analysis of the resulting trifluorinated tetralins reveals a preference for the C-F bond to occupy a pseudo-axial position, a conformation stabilized by σ(C-H)→σ*(C-F) hyperconjugative interactions. bohrium.comnih.gov This modification effectively removes the conformational degeneracy present in the parent tetralin, leading to a predictable half-chair conformation. bohrium.com The reaction tolerates a range of substituents and can be used to access enantio-enriched trifluorinated products from optically active precursors. nih.gov
Derivatization Reactions at Hydroxyl and Aromatic Positions
The hydroxyl and aromatic moieties of this compound offer sites for further chemical derivatization. The hydroxyl group can be readily acetylated to form the corresponding acetate (B1210297) ester. For the parent compound, 1,2,3,4-tetrahydronaphthalen-2-ol, acetylation followed by OsO₄ oxidation of the aromatic ring and further acetylation has been shown to produce penta-acetoxy decahydronaphthalene (B1670005) derivatives. researchgate.net This demonstrates the potential for extensive functionalization originating from the hydroxyl group.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would be required for an unambiguous structural assignment of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.
¹H and ¹³C NMR Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic and aliphatic protons. The protons on the fluorinated aromatic ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic protons of the tetralin core, particularly those on the same carbon and adjacent carbons to the hydroxyl group, would appear as multiplets.
¹³C NMR spectroscopy reveals the number of chemically distinct carbon environments. The spectrum would show ten unique carbon signals corresponding to the molecular formula C₁₀H₁₁FO. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the fluorine atom.
Predicted NMR Data (based on analogous structures):
Due to the absence of publicly available experimental spectra, the following table presents predicted chemical shift ranges based on known data for similar fluorinated and non-fluorinated tetralol derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
Click to view data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₂ | 2.5 - 3.0 | 30 - 40 |
| C2-H | 3.8 - 4.2 | 65 - 75 |
| C3-H₂ | 1.7 - 2.2 | 30 - 40 |
| C4-H₂ | 2.7 - 3.2 | 25 - 35 |
| C5-H | 6.8 - 7.2 | 110 - 120 (d, JCF) |
| C6-F | - | 155 - 165 (d, ¹JCF) |
| C7-H | 6.6 - 7.0 | 110 - 120 (d, JCF) |
| C8-H | 7.0 - 7.4 | 125 - 135 (d, JCF) |
| C4a | - | 130 - 140 |
| C8a | - | 135 - 145 |
| OH | Variable | - |
Note: 'd' indicates a doublet due to C-F coupling.
¹⁹F NMR for Fluorine Position and Environment
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. fluorochem.co.uk Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. uni.lu For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. Furthermore, the signal would be split into a multiplet due to couplings with neighboring aromatic protons, confirming its position and the connectivity within the molecule.
2D NMR Techniques for Connectivity and Conformation
To definitively assign all proton and carbon signals and to understand the spatial arrangement of the atoms, various 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the H-H coupling network, connecting protons that are on adjacent carbon atoms. It would be crucial for tracing the connectivity within the aliphatic portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity between the aliphatic and aromatic rings and confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the tetralin ring.
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environments.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration, a strong indicator of the fluorination, would be expected as a strong band in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The spectrum for the related, non-fluorinated compound 1,2,3,4-tetrahydronaphthalen-1-ol shows characteristic absorptions for the hydroxyl and hydrocarbon portions, which would also be present in its fluorinated analog. sigmaaldrich.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching vibrations usually give strong signals, providing clear information about the benzene (B151609) ring. The C-F bond can also be Raman active. The Raman spectrum for the related compound 1,2,3,4-Tetrahydronaphthalen-2-one has been recorded and provides a reference for the vibrations of the tetralone skeleton. dntb.gov.ua
Table 2: Key Compound Names Mentioned
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 180.22 g/mol ), electron ionization (EI) mass spectrometry would yield a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 180.
The fragmentation of this molecule is governed by its functional groups: the alcohol, the fluorine substituent, and the tetralin core. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). libretexts.orglibretexts.org The presence of the fluorine atom also introduces characteristic fragmentation, such as the loss of F• (19 Da) or HF (20 Da). whitman.edu
Common fragmentation patterns observed for tetralin-based structures involve cleavages within the saturated ring and retro-Diels-Alder reactions. The major fragmentation pathways for this compound are predicted based on these principles.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 180 | [C₁₀H₁₁FO]⁺˙ | Molecular Ion (M⁺˙) |
| 162 | [C₁₀H₁₀F]⁺˙ | Loss of H₂O (Dehydration) |
| 161 | [C₁₀H₉F]⁺ | Loss of F• |
| 160 | [C₁₀H₈F]⁺˙ | Loss of HF |
| 133 | [C₉H₆F]⁺ | Loss of -CH₂CHOH (Alpha-cleavage) |
| 123 | [C₈H₈F]⁺ | Retro-Diels-Alder reaction |
This is an interactive data table. Click on the headers to sort.
The analysis of these fragments provides a veritable fingerprint of the molecule, confirming the presence of the hydroxyl and fluoro groups and the tetralin scaffold. libretexts.orgyoutube.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the fluorinated benzene ring. The parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), exhibits characteristic absorption bands related to the π → π* transitions of the benzene ring. nist.govnist.gov
The presence of substituents on the aromatic ring modifies the absorption maxima (λ_max) and molar absorptivity (ε). The hydroxyl (-OH) and fluoro (-F) groups are both auxochromes, which typically cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary benzene absorption bands.
For tetralin, typical absorption maxima are observed around 265 nm and 272 nm. For this compound, these values are expected to shift slightly due to the electronic effects of the substituents.
Table 2: Expected UV-Visible Absorption Data
| Compound | Solvent | λ_max (nm) | Electronic Transition |
| 1,2,3,4-Tetrahydronaphthalene | Ethanol | ~265, ~272 | π → π* (Benzene B-band) |
| This compound | Ethanol | ~268, ~275 (Predicted) | π → π* (Benzene B-band) |
This is an interactive data table. Click on the headers to sort.
These electronic transitions are crucial for quantitative analysis and for understanding the electronic structure of the molecule.
X-Ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. thieme-connect.denih.gov Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers, (R)- and (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.
To determine the absolute configuration of a single enantiomer, a high-quality single crystal is required. The analysis relies on the phenomenon of anomalous dispersion, which is most effective when using specific X-ray wavelengths (e.g., Cu Kα radiation) or in the presence of atoms heavier than oxygen. researchgate.neted.ac.uk The absolute structure is typically confirmed by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for its inverted structure. ox.ac.uk
While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as exemplified by related fluorinated heterocyclic compounds. researchgate.net
Table 3: Example Crystallographic Data Parameters
| Parameter | Description | Example Value |
| Crystal System | The geometric framework of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁ (chiral) |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Z | The number of molecules in the unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.06 |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral, non-centrosymmetric structure. | 0.0(1) |
This is an interactive data table. Click on the headers to sort.
This technique provides precise bond lengths, bond angles, and torsional angles, confirming the half-chair conformation of the tetralin ring and the relative orientation of the substituents.
Advanced Spectroscopic Methods for Photophysical Properties
The photophysical properties of a molecule, such as its fluorescence quantum yield and decay times, describe its behavior after absorbing light. These properties are highly dependent on the molecular structure and its environment. The introduction of a fluorine atom into an aromatic system can significantly influence its photophysical characteristics.
Fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence decay time (τ_F) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.
Research into the photophysical properties of this compound would involve exciting the molecule at its absorption maximum and measuring the resulting fluorescence emission spectrum, quantum yield, and lifetime. These studies are critical for applications in materials science, bio-imaging, and sensor technology.
Table 4: Key Photophysical Parameters
| Parameter | Symbol | Description |
| Absorption Maximum | λ_abs | Wavelength at which the molecule absorbs light most strongly. |
| Emission Maximum | λ_em | Wavelength at which the molecule emits light most strongly (fluorescence). |
| Fluorescence Quantum Yield | Φ_F | Efficiency of the fluorescence process (emitted photons / absorbed photons). |
| Fluorescence Lifetime | τ_F | Average time a molecule remains in its excited state before fluorescing. |
This is an interactive data table. Click on the headers to sort.
The data from these advanced spectroscopic methods provide a deep understanding of the molecule's excited-state dynamics, which is essential for designing new functional materials and probes.
Computational and Theoretical Investigations of 6 Fluoro 1,2,3,4 Tetrahydronaphthalen 2 Ol Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies (e.g., B3LYP Basis Sets)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or larger to optimize the molecular geometry and calculate various properties.
For 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, a DFT study would typically calculate its optimized geometric parameters (bond lengths, bond angles, and dihedral angles). However, specific studies performing these calculations for the title compound are not presently available.
HOMO-LUMO Analysis and Electronic Structure
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting propensity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
An analysis for this compound would involve calculating the energies of these frontier orbitals. This data would provide insights into its kinetic stability and chemical reactivity. At present, published research detailing the HOMO-LUMO energy gap and electronic structure for this specific compound could not be located.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. This information is crucial for predicting how the molecule will interact with other molecules and biological targets.
An MESP map of this compound would likely show negative potential around the fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential near the hydroxyl hydrogen. No specific MESP studies for this compound have been found in the reviewed literature.
Non-Linear Optical (NLO) Properties Prediction
Computational methods, particularly DFT, are also employed to predict the Non-Linear Optical (NLO) properties of molecules. This involves calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant NLO properties have potential applications in optoelectronics. The prediction of these properties for this compound has not been reported in the available scientific literature.
Conformational Analysis and Potential Energy Surface Scans
The flexible alicyclic ring of the tetrahydronaphthalene scaffold means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate.
A molecular docking study of this compound would require a specific protein target. The study would predict the binding mode and calculate a docking score, which estimates the binding free energy. This would help in understanding its potential biological activity. Although docking studies have been conducted on various tetrahydronaphthalene derivatives against targets like tyrosine kinase, no such studies have been published specifically for this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., HQSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgyoutube.com These models are essential in drug discovery for predicting the activity of new or yet-to-be-synthesized compounds, which helps in prioritizing which molecules to synthesize and test, thereby saving time and resources. nih.govnih.gov A QSAR model is expressed as a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org
A specialized QSAR technique is Hologram QSAR (HQSAR), which is a 2D-QSAR method that correlates biological activity with structural fragments. semanticscholar.orgmdpi.com Unlike 3D-QSAR methods such as CoMFA, HQSAR does not require molecular alignment or 3D structural information, which makes the process faster and more straightforward. semanticscholar.orgnih.gov The core of HQSAR involves generating a "molecular hologram" for each molecule. This process involves breaking down the 2D structure of each molecule into a variety of linear and branched fragments. semanticscholar.org These fragments are then "hashed" into a fixed-length array, creating a unique fingerprint or hologram for each molecule that encodes its structural features. mdpi.com Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates these hologram fingerprints with the biological activity of the compounds. mdpi.com
For a series of this compound derivatives, an HQSAR model could be developed to understand which structural features are critical for their biological activity. The model would identify fragments of the tetrahydronaphthalene core, the fluorine substituent, the hydroxyl group, and other variable substituents that have a positive or negative impact on potency. The resulting contribution maps would visually highlight atoms and fragments that enhance or diminish activity, providing crucial insights for designing more effective analogs. researchgate.net
Table 1: Example of HQSAR Model Data for this compound Derivatives
| Compound ID | Substituent (R) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Residual |
| 1 | -H | 1.5 | 1.3 | 0.2 |
| 2 | -CH₃ | 0.8 | 0.9 | -0.1 |
| 3 | -Cl | 1.2 | 1.1 | 0.1 |
| 4 | -OCH₃ | 2.5 | 2.7 | -0.2 |
| 5 | -CF₃ | 0.5 | 0.6 | -0.1 |
Note: This table contains hypothetical data for illustrative purposes.
The model's statistical quality would be assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust model with high predictive power could then be used to screen virtual libraries of related compounds to identify promising new candidates for synthesis. mdpi.com
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.govitp.ac.cn In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, revealing how a molecule like this compound interacts with its biological target at an atomic level. nih.gov These simulations can predict the binding affinity and residence time of a ligand, which are critical determinants of its therapeutic efficacy. nih.gov
The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. researchgate.net By analyzing the simulation trajectory, researchers can assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable complex is typically characterized by low and converging RMSD values, indicating that the ligand remains securely in the binding pocket. researchgate.net
For the this compound system, MD simulations could be used to confirm a binding pose obtained from molecular docking and to understand the dynamics of the interaction. dntb.gov.ua The simulation would reveal the persistence of key interactions, such as hydrogen bonds between the ligand's hydroxyl group and polar residues in the protein's active site, or hydrophobic interactions involving the tetrahydronaphthalene ring. This information is invaluable for explaining the compound's mechanism of action and for designing derivatives with improved binding stability and, consequently, higher potency. nih.govresearchgate.net
Table 2: Example of MD Simulation Analysis for Ligand-Protein Complex
| Parameter | Value | Interpretation |
| Average RMSD (Ligand) | 1.2 Å | Low deviation, indicating stable binding of the ligand in the active site. |
| Average RMSD (Protein) | 2.5 Å | Stable protein backbone throughout the simulation. |
| Key H-Bond Occupancy (Ligand OH - Asp121) | 85% | A persistent and strong hydrogen bond contributes significantly to binding. |
| Key H-Bond Occupancy (Ligand F - Lys78) | 15% | A transient, weaker interaction with the fluorine atom. |
Note: This table contains hypothetical data for illustrative purposes.
Prediction of Pharmacokinetic Parameters (e.g., ADME for Derivatives)
The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical factor determining its success in clinical trials. mdpi.com Poor ADME properties are a major reason for drug failure. mdpi.com In the early stages of drug discovery, in silico ADME prediction tools are widely used to evaluate the potential of compounds, allowing for the early deselection of molecules with unfavorable pharmacokinetic characteristics. mdpi.commdpi.com
These computational models predict a range of properties for derivatives of this compound:
Absorption: Parameters like intestinal absorption and permeability through Caco-2 cells are predicted based on physicochemical properties such as lipophilicity (logP) and the polar surface area (TPSA). mdpi.comresearchgate.net Compliance with rules like Lipinski's Rule of Five is also assessed. researchgate.net
Distribution: Models predict the volume of distribution (Vd) and whether the compound is likely to cross the blood-brain barrier (BBB), which is crucial for drugs targeting the central nervous system. mdpi.com
Metabolism: The interaction of compounds with cytochrome P450 (CYP) enzymes is a key focus. Predictions identify whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is vital for assessing potential drug-drug interactions. researchgate.netnih.gov
Excretion: The total clearance rate of the compound from the body can be estimated. mdpi.com
By analyzing the in silico ADME profile of a series of derivatives, medicinal chemists can identify liabilities and modify the chemical structure to improve properties like solubility, metabolic stability, or membrane permeability, leading to the design of safer and more effective drug candidates. researchgate.net
Table 3: Example of Predicted ADME Properties for this compound Derivatives
| Derivative | MLogP | TPSA (Ų) | Human Intestinal Absorption | BBB Permeant | CYP2D6 Inhibitor |
| Derivative 1 | 2.8 | 20.2 | High | Yes | Yes |
| Derivative 2 | 3.1 | 20.2 | High | Yes | No |
| Derivative 3 | 3.5 | 45.5 | High | No | No |
| Derivative 4 | 4.2 | 20.2 | Moderate | Yes | Yes |
Note: This table contains hypothetical data for illustrative purposes based on common in silico prediction outputs. mdpi.comresearchgate.net
Structure Activity Relationship Sar Studies of 6 Fluoro 1,2,3,4 Tetrahydronaphthalen 2 Ol and Derivatives
Impact of Fluorine Substitution on Biological Activity and Selectivity
The introduction of fluorine into a molecule can significantly alter its physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target receptors. researchgate.netfrontiersin.org In drug design, substituting a hydrogen atom or a hydroxyl group with fluorine is a common strategy to enhance pharmacological activity. frontiersin.orgnih.gov
In studies of tetralin derivatives, the substitution of fluorine onto the aromatic ring has demonstrated a notable impact on biological activity. For instance, in a series of thiazoline-tetralin derivatives, a compound bearing a 4-fluoro substitution on a phenyl ring (compound 4h) exhibited the highest inhibitory effect on DNA synthesis in A549 lung cancer cells. mdpi.comnih.gov This compound also showed significant acetylcholinesterase (AChE) inhibition at 49.92%, the highest in the tested series. mdpi.comresearchgate.net This suggests that the electron-withdrawing nature of the fluorine atom can enhance interactions with biological targets.
The substitution of a hydroxyl group with fluorine is particularly interesting because it alters hydrogen bonding capabilities; a hydroxyl group can both donate and accept a hydrogen bond, whereas fluorine can only act as a hydrogen-bond acceptor. nih.gov This change can be detrimental or beneficial depending on the specific receptor interaction. For example, in classical cannabinoids, replacing the 1-hydroxyl group with fluorine resulted in a significant decrease in CB1 receptor binding, suggesting the hydroxyl group acts as a hydrogen-bond donor in that context. nih.gov This principle highlights that the effect of fluorine substitution is highly dependent on the specific molecular scaffold and its binding environment.
Furthermore, fluorination can block metabolic pathways. The introduction of fluorine at positions susceptible to oxidation can prevent the formation of toxic metabolites, a strategy used to improve the safety profile of drugs like amodiaquine. nih.gov Analogues with fluorine substitutions were found to be more resistant to oxidation and the formation of reactive quinone imine metabolites while maintaining their therapeutic efficacy. nih.gov
Role of Hydroxyl Group Position and Stereochemistry
The hydroxyl group is a key functional group in many biologically active molecules, primarily due to its ability to form hydrogen bonds. nih.gov The precise position and stereochemistry of the hydroxyl group on the tetralin scaffold are critical determinants of biological activity and receptor interaction.
The hydrogen-bonding capability of the hydroxyl group is crucial. It can function as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in a receptor's binding pocket. nih.gov The importance of this dual role is highlighted in studies where replacing the hydroxyl with a group that can only accept hydrogen bonds, like fluorine, leads to a significant loss of activity. nih.gov
While specific studies on the stereochemistry of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol are not detailed in the provided results, the principles of stereoselectivity are well-established in medicinal chemistry. The three-dimensional arrangement of the hydroxyl group (R vs. S configuration) dictates its orientation within the receptor binding site. A specific stereoisomer will typically exhibit higher affinity and efficacy because it can achieve a more optimal fit and form more favorable interactions with the target protein.
Influence of Aromatic Ring Substituents
Substituents on the aromatic ring of tetralin derivatives play a pivotal role in modulating their biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric properties of these substituents influence how the molecule interacts with its biological target. libretexts.orgnih.gov
Substituents affect the reactivity of the aromatic ring through inductive and resonance effects. libretexts.org Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) or nitro groups, decrease the electron density of the ring, while electron-donating groups, like methoxy (B1213986) or amino groups, increase it. libretexts.orgmdpi.com These changes can alter the binding affinity of the molecule.
In a study of thiazoline-tetralin derivatives, different substituents on an attached phenyl ring led to varied cytotoxic and inhibitory activities against cancer cell lines and cholinesterase enzymes. mdpi.comresearchgate.net The data from this study illustrates the profound impact of aromatic substitution.
| Compound ID | Phenyl Ring Substituent | Cell Line | IC50 (µM) | AChE Inhibition (%) |
| 4b | 2,4-dichloro | MCF-7 | 69.2 | Not Reported |
| 4d | 4-methoxy | MCF-7 | 71.8 | 43.22 |
| 4f | 4-bromo | A549 | Lower than cisplatin | 42.87 |
| 4g | 4-chloro | A549 | Lower than cisplatin | Not Reported |
| 4h | 4-fluoro | A549 | Not Reported | 49.92 |
Data synthesized from research on thiazoline-tetralin derivatives. mdpi.comresearchgate.net
As shown in the table, the 4-fluoro substituted compound (4h) was a potent AChE inhibitor. mdpi.com Compounds with other halogen substitutions (4f, 4g) also showed high cytotoxicity. mdpi.comresearchgate.net Conversely, a compound with an electron-donating 4-methoxyphenyl (B3050149) group (4e) showed the highest antitumor efficiency against the MCF-7 cell line. researchgate.net This demonstrates that the optimal substituent varies depending on the biological target.
Effects of Linker Length and Side Chain Modifications on Receptor Binding
The length of a linker connecting two active fragments can significantly influence the resulting molecule's activity. An optimal linker length allows the molecule to adopt a conformation that facilitates simultaneous and effective interaction with both target sites or with different subpockets of a single receptor. nih.gov Studies on bifunctional peptidomimetics show that there is not always a simple relationship between linker length and receptor affinity. nih.gov For instance, a shorter linker might favor binding to one receptor type (e.g., DOR), while a longer linker favors another (e.g., MOR). nih.gov The goal is often to achieve a balance of affinities rather than maximizing binding to a single target. nih.gov
Similarly, in the design of PROTACs (PROteolysis TArgeting Chimeras), which link a target-binding molecule to an E3 ligase ligand, the linker length is a key parameter for optimization. An optimal linker length is crucial for inducing efficient ubiquitination and subsequent degradation of the target protein. nih.gov
Modifications to side chains can also impact binding. These modifications can alter the molecule's solubility, lipophilicity, and steric profile, all of which affect how it fits into and interacts with the receptor's binding site.
Biological Activities and Pharmacological Research of Fluoro Tetrahydronaphthalenols
Neuropharmacological Research
While the broader class of tetralin and aminotetralin derivatives has been investigated for various neuropharmacological effects, specific data for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol remains elusive.
Analogs of tetralin, particularly aminotetralins, are known to interact with dopamine (B1211576) receptors. For instance, some 5-hydroxytetralin derivatives have been developed as high-affinity agonists for D2 receptors. However, no specific studies were identified that detail the binding affinity or functional activity of this compound at either the D2 or D3 dopamine receptor subtypes.
Certain 2-aminotetralin compounds have been shown to act as α1-adrenoceptor agonists. These compounds can potentiate locomotor activity, an effect that is blocked by α1-antagonists. Research into conformationally selective 2-aminotetralin ligands has also revealed compounds with dual activity, such as being an α2A-adrenergic receptor agonist and an α2C-adrenergic receptor inverse agonist. Despite this research into related structures, there is no available information on how the 6-fluoro substitution in this compound influences its interaction with α1 or α2 adrenoceptors.
The tetralin scaffold is a key structural feature in some melatonin (B1676174) receptor ligands. The tetrahydroquinoline ring, a bioisostere of the tetralin ring, has been used to develop potent MT1 and MT2 receptor partial agonists. While one commercial source makes a high-level claim of "strong agonistic activity at serotonin (B10506) receptors" for this compound, this is not substantiated by any publicly available scientific studies, binding data, or functional assays. Similarly, no research was found detailing its interaction with melatonin receptors.
Selective serotonin reuptake inhibitors (SSRIs) like sertraline (B1200038) exert their antidepressant effects by binding to the serotonin transporter (SERT). The presence of halogen atoms is a common feature in many SSRIs and is crucial for their specificity. However, there are no studies available that investigate whether this compound binds to SERT or exhibits any antidepressant-like activity in preclinical models.
The development of neuroprotective agents is a key strategy in combating neurodegenerative diseases like Parkinson's disease. Research has explored various compounds, including derivatives of tetramethylpyrazine, for their ability to protect dopaminergic neurons in cellular and animal models of the disease. The incorporation of fluorine into molecules is also a strategy to enhance their potential as neuroprotective agents. Nevertheless, no research has been published on the neuroprotective effects of this compound in models of Parkinson's disease.
Fluorinated molecules are of significant interest in the research of neurodegenerative disorders such as Alzheimer's disease. The fluorine atom can improve properties like metabolic stability and blood-brain barrier penetration, which are critical for CNS drugs. While the general potential of fluorinated compounds is recognized, there is no specific research that evaluates this compound for its therapeutic or diagnostic potential in any neurodegenerative disorder.
Anti-inflammatory Properties
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of tetralin (tetrahydronaphthalene) derivatives has shown promise in this area. Research into structurally related compounds suggests that the tetralin scaffold can serve as a valuable template for the development of new anti-inflammatory agents. researchgate.netekb.eg
For instance, a study on the synthesis and evaluation of 1,2,3,4-tetrahydronaphthalen-6-yl-thiazole and thiazolidinone derivatives identified several compounds with significant anti-inflammatory and analgesic activities. researchgate.net Notably, derivatives 7b and 11c in that study demonstrated anti-inflammatory effects equipotent to the standard drug indomethacin (B1671933), but with a more rapid onset of action. researchgate.net Furthermore, compounds such as 1b, 1d, 6, 10c, 12c, and 12e were found to possess a desirable dual action of both anti-inflammatory and analgesic properties. researchgate.net Another investigation into novel 6-methoxy naphthalene (B1677914) derivatives, which are non-carboxylic analogues of arylpropionic acids, also reported a compound with superior anti-inflammatory activity (89.77% inhibition) compared to naproxen (B1676952) (85.02%) in a carrageenan-induced rat paw edema model. ekb.eg
These findings underscore the potential of the tetrahydronaphthalene core in designing new anti-inflammatory drugs. The substitution pattern on the aromatic ring and the nature of the heterocyclic moieties attached to the tetralin framework appear to be crucial for activity.
Table 1: Anti-inflammatory Activity of Selected Tetrahydronaphthalene Derivatives
| Compound Class | Key Findings | Reference |
|---|---|---|
| Tetrahydronaphthalen-6-yl-thiazole and -thiazolidinone derivatives | Exhibited significant anti-inflammatory and analgesic activity. Some compounds were equipotent to indomethacin with a faster onset. | researchgate.net |
| 6-Methoxy naphthalene derivatives | A derivative showed higher anti-inflammatory activity (89.77% inhibition) than naproxen (85.02%) in a rat model. | ekb.eg |
Anticancer Research
The tetralin scaffold has been a subject of interest in the development of novel anticancer agents. Various derivatives of tetrahydronaphthalene have been synthesized and evaluated for their cytotoxic activity against several human tumor cell lines. researchgate.net
One line of research focused on the synthesis of tetralin-6-ylpyridines and tetralin-6-ylpyrimidines. researchgate.net These compounds, derived from 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, were tested against human liver and breast cancer cell lines. The study revealed that many of the synthesized compounds were selective towards liver cancer, with the most potent compound exhibiting an IC50 value of 1.01 µg/mL. researchgate.net
In a related study, α,β-unsaturated ketones derived from 6-acetyltetralin were used to prepare novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, and other heterocyclic derivatives. These compounds were screened for anticancer activity against HeLa (cervix carcinoma) and MCF-7 (breast carcinoma) cell lines. One of the α,β-unsaturated ketone intermediates demonstrated the highest potency with IC50 values of 3.5 and 4.5 μg/mL against HeLa and MCF-7 cells, respectively.
More recently, naphthalene-substituted triazole spirodienones have been investigated. One compound from this series showed significant in vitro cytotoxic activity by inducing cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells and also suppressed tumor growth in a 4T1 murine breast cancer model. ekb.eg These studies highlight that the tetralin moiety, when appropriately substituted with various heterocyclic systems, can be a promising pharmacophore for the design of new anticancer drugs.
Table 2: Anticancer Activity of Selected Tetralin Derivatives
| Compound Series | Cancer Cell Lines Tested | Notable Results | Reference |
|---|---|---|---|
| Tetralin-6-ylpyridines and -pyrimidines | Human liver and breast cancer | Most potent compound showed an IC50 of 1.01 µg/mL against liver cancer. | researchgate.net |
| Tetralin-6-yl-pyrazoline and other heterocycles | HeLa (cervix) and MCF-7 (breast) | An intermediate compound had IC50 values of 3.5 and 4.5 µg/mL, respectively. | |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (breast) and 4T1 (murine breast) | Induced apoptosis and suppressed tumor growth in vivo. | ekb.eg |
Antimicrobial Investigations (e.g., Antifungal, Antibacterial, Antileishmanial)
The tetrahydronaphthalene framework is a structural motif found in compounds with a broad spectrum of antimicrobial activities. While specific studies on this compound are scarce, research on related structures indicates the potential of this chemical class against various pathogens.
Antibacterial Activity: Derivatives of tetralin have been explored for their antibacterial effects. For example, certain tetralin heterocyclic derivatives have been developed and tested as antibacterial agents. researchgate.net The broader naphthalene scaffold has also yielded potent antibacterial compounds. Naphthylamine analogs incorporating an azetidinone moiety have demonstrated broad-spectrum activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ekb.eg
Antifungal Activity: Naphthoquinones, which are related to naphthalenes, are known to possess antimicrobial effects against various pathogenic fungi. nih.gov
Antileishmanial Activity: There is a continuous search for new antileishmanial agents from natural and synthetic sources. While direct testing of this compound for antileishmanial activity is not reported, the general class of naphthalene derivatives has been investigated in this context.
Table 3: Antimicrobial Potential of Naphthalene and Tetralin Derivatives
| Compound Class | Activity | Target Organisms | Reference |
|---|---|---|---|
| Tetralin heterocyclic derivatives | Antibacterial | Not specified | researchgate.net |
| Naphthylamine analogs | Antibacterial | B. subtilis, S. aureus, E. coli, P. aeruginosa | ekb.eg |
| Naphthoquinones | Antifungal | Various pathogenic fungi | nih.gov |
Appetite Regulation Studies (Anorexigenic Activity)
Currently, there is a lack of specific studies in the available scientific literature investigating the effects of this compound on appetite regulation or its potential as an anorexigenic agent.
Cardiovascular Research (e.g., Calcium Channel Modulation, Antiarrhythmic Precursors)
The tetrahydronaphthalene structure has been identified as a scaffold for compounds with cardiovascular activity. Specifically, derivatives of this structure have been investigated as precursors for antiarrhythmic agents.
One study detailed the synthesis and antiarrhythmic testing of a series of 1'-(Aminoalkyl)-1,2,3,4-tetrahydronaphthalene-1-spiro-3'-pyrrolidine-2',5'-dione derivatives. These compounds were evaluated in both mice and dogs. A significant number of these derivatives showed protective effects against chloroform-induced tachyarrhythmias in mice. Seven of the more potent and less toxic compounds demonstrated distinct antiarrhythmic effects in dogs with surgically induced myocardial infarctions, with some being more potent than the established antiarrhythmic drugs lidocaine (B1675312) and tocainide. Several of these compounds also showed efficacy against digitalis-induced arrhythmias.
Although this research does not directly involve this compound, it establishes that the tetrahydronaphthalene core can be chemically modified to produce potent antiarrhythmic agents. This suggests that fluoro-substituted tetrahydronaphthalenols could be valuable intermediates for the synthesis of novel cardiovascular drugs.
Advanced Materials Science Applications and Other Research Domains
Integration into Liquid Crystalline Mixtures for Display Technologies
The unique properties of fluorinated tetralin derivatives make them valuable components in liquid crystalline mixtures, which are fundamental to modern display technologies. The introduction of a fluorine atom can significantly influence the dielectric anisotropy, birefringence, and viscosity of the liquid crystal host.
Derivatives of the tetralin structure, such as those with a 6,7-difluoro substitution pattern, have been investigated for their utility in liquid crystal mixtures. nih.gov These compounds serve as chiral dopants, which are additives used to induce a helical twist in the nematic phase of a liquid crystal, leading to the formation of a chiral nematic or cholesteric phase. This induced chirality is crucial for the operation of certain types of liquid crystal displays (LCDs).
The fluorinated tetralin core provides a rigid and well-defined molecular shape, which is essential for maintaining the ordered, yet fluid, nature of the liquid crystalline state. The fluorine atoms contribute to a favorable dipole moment, which can enhance the dielectric anisotropy of the mixture, a key parameter for low-voltage display operation.
Table 1: Key Molecular Features of Fluorinated Tetralin Derivatives for Liquid Crystal Applications
| Molecular Feature | Contribution to Liquid Crystalline Properties |
| Tetralin Core | Provides structural rigidity and a defined molecular shape, contributing to mesophase stability. |
| Fluorine Substitution | Influences the dielectric anisotropy, dipole moment, and can lower the viscosity of the mixture. |
| Chiral Center | Induces a helical twist in the host liquid crystal, essential for certain display modes. |
| Terminal Groups | Can be modified to optimize solubility in the host mixture and to fine-tune other physical properties. |
The synthesis of these materials often involves multi-step processes to introduce the desired functional groups and to ensure high purity, which is critical for the performance and longevity of liquid crystal displays.
Ferroelectric Switching Device Applications
The application of fluorinated tetralin derivatives extends to the development of ferroelectric liquid crystals (FLCs), which are a special class of materials exhibiting spontaneous electrical polarization. This property allows for very fast switching times, making them suitable for high-performance displays and other electro-optic devices.
In the context of ferroelectric materials, chiral dopants based on the fluorinated tetralin scaffold are of particular interest. nih.gov The chirality of the dopant molecule is essential for breaking the symmetry of the smectic C phase of the host liquid crystal, which in turn gives rise to ferroelectricity. The magnitude of the spontaneous polarization and the switching speed of the resulting FLC mixture are highly dependent on the molecular structure of the chiral dopant.
Research on 6,7-difluoro-1,2,3,4-tetrahydronaphthalene derivatives has shown their potential for use in ferroelectric switching and display devices. nih.gov The presence of the fluorine atoms on the aromatic part of the tetralin core can enhance the dipole moment perpendicular to the long molecular axis, which is a critical factor for achieving a large spontaneous polarization.
Table 2: Properties of Ferroelectric Liquid Crystal Mixtures Containing Fluorinated Dopants
| Property | Significance in Ferroelectric Devices | Influence of Fluorinated Tetralin Dopants |
| Spontaneous Polarization (Ps) | Determines the torque exerted by an applied electric field, influencing switching speed. | The dipole moment associated with the C-F bonds can contribute to a larger Ps value. |
| Switching Time (τ) | The speed at which the liquid crystal can be switched between its stable states. | A larger Ps and lower viscosity generally lead to faster switching times. |
| Tilt Angle (θ) | The angle between the molecular director and the layer normal in the smectic C* phase. | The molecular shape of the dopant can influence the tilt angle of the mixture. |
| Helical Pitch (p) | The distance over which the molecular director completes a full 360° twist. | The helical twisting power of the chiral dopant determines the pitch. |
The development of novel fluorinated tetralin derivatives continues to be an active area of research, with the aim of creating materials with optimized properties for next-generation display and photonic applications. The ability to systematically modify the structure of these molecules, for instance by changing the position and number of fluorine substituents, provides a powerful tool for materials scientists to design new liquid crystals with tailored functionalities.
Emerging Research Frontiers and Future Perspectives
Development of Novel Asymmetric Catalytic Systems for Fluorinated Tetralin Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmacology and materials science. For fluorinated tetralins, the development of efficient asymmetric catalytic systems is a major research frontier. Recent innovations focus on creating chiral molecules with a fluorine-containing stereogenic carbon center using organometallic or organocatalysts. nih.gov
Researchers are actively exploring advanced catalytic methods to produce specific stereoisomers of compounds like 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol. Strategies include:
Iridium-Catalyzed Asymmetric Hydrogenation : A notable protocol has been developed for the asymmetric hydrogenation of fluorinated allylic alcohols using an iridium complex, which could be adapted for tetralin precursors. rsc.org This method is valued for its operational simplicity and compatibility with a wide range of fluorinated substrates. rsc.org
Phase-Transfer Catalysis : The development of recyclable fluorous chiral phase-transfer catalysts presents a sustainable approach. nih.gov These catalysts are effective in the asymmetric synthesis of various chiral compounds and could be applied to the alkylation of tetralone derivatives, followed by reduction to the corresponding tetralol. nih.gov
Main-Group Catalysis : A main-group catalysis-based synthesis has been disclosed for novel trifluorinated tetralins through the ring expansion of fluorinated methyleneindanes. nih.gov This strategy utilizes the hyperconjugative effects of fluorine to control the conformation of the saturated ring, offering a pre-organized scaffold for medicinal chemistry. nih.gov
| Catalytic Strategy | Key Features | Potential Application | Reference |
|---|---|---|---|
| Iridium-Catalyzed Hydrogenation | High enantioselectivity; Operates at ambient temperature. | Asymmetric reduction of unsaturated precursors to chiral fluoro-tetralols. | rsc.org |
| Fluorous Chiral Phase-Transfer Catalysis | Catalyst is recyclable using fluorous solvents; Sustainable. | Asymmetric alkylation of tetralone derivatives. | nih.gov |
| Main-Group Catalysis (I(I)/I(III)) | Creates conformationally restricted tetralin scaffolds; High yields. | Difluorinative ring expansion of indane-based precursors. | nih.gov |
The "asymmetric catalysis" approach for inducing chirality in fluorine-containing molecules remains less explored compared to "chiral pool" or "chiral resolution" methods, indicating a significant area for future growth and innovation. nih.gov
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The tetralin motif is a privileged scaffold in medicinal chemistry, found in various biologically active compounds. nih.govsemanticscholar.org The introduction of a fluorine atom can modulate properties like metabolic stability, binding affinity, and lipophilicity, potentially unlocking new therapeutic applications. researchgate.netemerginginvestigators.org While the direct biological targets of this compound are not yet fully elucidated, research on related fluorinated structures suggests several promising avenues.
Future research will likely focus on:
Novel Receptor Modulation : Derivatives of tetrahydronaphthalene have been investigated as estrogen receptor (ER) modulators, with some showing selectivity for the ERβ isoform over ERα. nih.govgoogle.com The fluorine atom in this compound could fine-tune this selectivity, offering new strategies for hormone-dependent cancers. nih.govnih.gov
Enzyme Inhibition : Fluorinated derivatives of related naphthoquinones are potent inhibitors of Cdc25 phosphatases, which are crucial for cell cycle regulation and are considered oncology targets. researchgate.net This suggests that fluorinated tetralols could be explored as inhibitors for a range of enzymes where the fluorine atom can form key interactions in the active site.
Central Nervous System (CNS) Targets : The ability of fluorine to enhance blood-brain barrier permeability is well-documented. This opens the possibility of designing fluorinated tetralin derivatives for CNS targets, including receptors and enzymes implicated in neurodegenerative diseases and psychiatric disorders.
There is a clear trend toward exploring more diverse fluorinated structures beyond simple aromatic substitutions in drug discovery, with a focus on moieties like those found in this compound. nih.gov
Advanced Computational Modeling for De Novo Drug Design and Optimization
Computational chemistry is an indispensable tool for accelerating drug discovery. For fluorinated compounds, in silico methods are crucial for predicting molecular properties and designing novel structures with desired activities. nih.govresearchgate.net
Key areas of computational research include:
Conformational Analysis : Quantum chemistry calculations, such as Hartree-Fock theory and Density Functional Theory (DFT), are used to study the effects of fluorination. nih.govemerginginvestigators.org For instance, computational analysis has shown that in certain trifluorinated tetralins, the C-F bond prefers a pseudo-axial orientation, which removes the conformational ambiguity of the parent tetralin ring system and provides a more predictable structure for drug design. nih.gov
De Novo Design : Machine learning and artificial intelligence are revolutionizing de novo drug design. researchgate.net Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore vast chemical spaces to create novel fluorinated tetralin derivatives. nih.govdeeporigin.com These algorithms can be trained to optimize multiple properties simultaneously, such as target affinity, selectivity, and drug-like characteristics. researchgate.net
Interaction Prediction : Computational studies are vital for understanding the non-covalent interactions involving fluorine. Weak interactions like C-H···F and C-F···F-C can play a major role in directing how a drug molecule binds to its target and how it packs in a crystal structure. nih.gov Modeling these interactions helps in the rational design of more potent and specific ligands. nih.gov
These computational approaches allow for the efficient exploration of chemical space and the development of optimized chemical structures before committing to costly and time-consuming laboratory synthesis. nih.gov
Sustainable and Green Chemistry Approaches in Fluoro-Tetralol Synthesis
The increasing emphasis on environmental responsibility in the chemical industry is driving the development of green synthetic methods. rsc.org The synthesis of fluorinated compounds, which has traditionally relied on harsh reagents, is a key area for such innovation. dovepress.com
Future synthetic routes for this compound and its precursors are expected to incorporate green chemistry principles:
Microwave-Assisted Synthesis : Chemical reactions can be significantly accelerated using microwave irradiation, often leading to higher yields and shorter reaction times. lookchem.com The synthesis of fluorinated heterocycles in aqueous media under microwave conditions has been shown to be an economical, safe, and environmentally benign approach. lookchem.com
Use of Safer Fluorinating Agents : Research is focused on moving away from hazardous fluorine sources like HF and SO2F2. dovepress.comeurekalert.org A recent breakthrough involves the use of potassium fluoride (B91410) (KF) in the presence of hexafluoroisopropanol (HFIP) to create a stable, effective, and easily manageable fluorinating reagent. bioengineer.org This method represents a significant step towards greener fluorine chemistry. bioengineer.org
Biomass-Derived Feedstocks : Sustainable approaches include the use of abundant, renewable resources. For instance, a strategy has been developed for the selective dehydration of pentoses (derived from biomass) to create chiral tetrahydrofurans, a related cyclic ether structure. nih.govnih.gov Similar bio-inspired strategies could potentially be developed for tetralin scaffolds.
| Aspect | Traditional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs). | Employs water or other benign solvents; solvent-free conditions. | lookchem.com |
| Reagents | May use hazardous reagents like HF or highly toxic gases. | Utilizes safer, more stable reagents like KF; catalytic processes. | eurekalert.orgbioengineer.org |
| Energy | Conventional heating, often for long durations. | Microwave irradiation for rapid heating; ambient temperature reactions. | rsc.orglookchem.com |
| Byproducts | Can generate significant toxic waste. | Aims for high atom economy, producing benign byproducts like salts. | eurekalert.org |
These sustainable methods are crucial for making the synthesis of valuable fluorinated compounds more economical and environmentally friendly. rsc.orgijbpas.com
Expanding the Scope of Fluorinated Tetralin Derivatives in Materials Science
The unique properties of fluorine-containing molecules are not only relevant to medicine but also to materials science. man.ac.uk The incorporation of fluorine can dramatically enhance material properties, opening up new applications for scaffolds like fluorinated tetralins. numberanalytics.com
Future research directions may include:
High-Performance Polymers : Fluoropolymers are renowned for their thermal stability, chemical resistance, and unique surface properties (e.g., non-stick coatings). researchgate.netnumberanalytics.com Monomers based on fluorinated tetralin derivatives could be synthesized and polymerized to create novel materials with tailored characteristics for demanding applications in aerospace, electronics, or protective coatings. man.ac.uk
Liquid Crystals : The introduction of fluorine can influence the mesomorphic (liquid crystal) properties of a molecule due to its high electronegativity and ability to alter dipole moments and intermolecular interactions. Fluorinated tetralin derivatives could be investigated as components of new liquid crystal displays.
Fluorinated Nanomaterials : Modifying nanomaterials, such as graphene or carbon nanotubes, with fluorine-containing molecules is an active area of research. numberanalytics.comman.ac.uk Fluorinated tetralin derivatives could be used to functionalize surfaces, creating hybrid materials with specific electronic or physical properties for use in sensors, energy storage, or biomedical devices. numberanalytics.com
The exploration of fluorinated carbocycles, including tetralin derivatives, is expanding the portfolio of novel motifs for molecular design in both therapeutics and functional materials. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves fluorination of tetralin precursors. For example, starting with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, fluorination can be achieved using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride), followed by reduction to yield the alcohol. Reaction yields (e.g., ~70% as reported for analogous compounds) can be improved by optimizing temperature (0–25°C), solvent polarity, and catalyst selection (e.g., palladium for deprotection steps) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times with reference standards (e.g., fluoro-naphthol derivatives) .
- Structural Confirmation : Employ H/C NMR to verify the fluorine substituent’s position and the tetralin backbone. Mass spectrometry (MS) with electron ionization (EI) can confirm the molecular ion peak at m/z 166.19 (CHFO) .
Q. What are the optimal storage conditions for maintaining the stability of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Avoid exposure to moisture, as hydroxyl groups may undergo undesired reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for physicochemical properties (e.g., logP, pKa)?
- Methodological Answer :
- Validation : Compare experimental logP values (determined via shake-flask method) with computational tools like ACD/Labs or COSMOtherm. Discrepancies may arise from fluorine’s electronegativity affecting hydrogen bonding; refine computational models by incorporating solvation parameters .
- pKa Determination : Use potentiometric titration in aqueous-organic solvent mixtures (e.g., water:acetonitrile) to account for low solubility. Cross-validate with NMR-based pH titration .
Q. What strategies are effective in analyzing and mitigating synthetic byproducts (e.g., regioisomers) in fluorinated tetralin derivatives?
- Methodological Answer :
- Byproduct Identification : Employ LC-MS/MS to detect low-abundance impurities. For regioisomers, use chiral columns (e.g., Chiralpak IA) or derivatization with Mosher’s acid for enantiomeric resolution .
- Mitigation : Optimize reaction stoichiometry and employ directing groups (e.g., boronates) to enhance regioselectivity during fluorination .
Q. How can factorial design be applied to optimize reaction conditions for scaling up synthesis?
- Methodological Answer :
- Variables : Test factors like temperature (20–60°C), catalyst loading (0.5–2 mol%), and solvent (THF vs. DCM) using a 2 factorial design. Response variables include yield and purity.
- Analysis : Use ANOVA to identify significant factors. For example, higher catalyst loading may reduce reaction time but increase impurity formation. Balance trade-offs using desirability functions .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity (e.g., antimicrobial potential)?
- Methodological Answer :
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin as a viability indicator.
- Mechanistic Studies : Assess membrane disruption via fluorescence microscopy with propidium iodide. Compare results to structurally similar compounds (e.g., non-fluorinated tetralin derivatives) .
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s aromatic and fluorinated moieties.
- Protocol : Use AutoDock Vina with flexible ligand docking. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
